1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone
Overview
Description
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H12O4 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methoxymethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone can be synthesized through the following method:
Starting Material: The synthesis begins with 1-(2,4-dihydroxyphenyl)ethanone.
Reagents: Anhydrous dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA), and chloromethyl methyl ether.
Procedure: To a solution of 1-(2,4-dihydroxyphenyl)ethanone in anhydrous DCM, DIPEA is added, followed by chloromethyl methyl ether.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.
1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: Contains an additional methoxymethoxy group, leading to increased steric hindrance and altered reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[2-hydroxy-4-(methoxymethoxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(11)9-4-3-8(5-10(9)12)14-6-13-2/h3-5,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFDJBFPVMQYFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCOC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471694 | |
Record name | 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65490-08-6 | |
Record name | 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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